![molecular formula C19H18N6O4S2 B2642709 N-(4-acetamido-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872608-70-3](/img/structure/B2642709.png)
N-(4-acetamido-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
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Description
N-(4-acetamido-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C19H18N6O4S2 and its molecular weight is 458.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
Thiadiazolobenzamide Synthesis : A study detailed the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, including its Ni and Pd complexes. The method involves reactions that form new bonds between sulfur and nitrogen atoms, creating a five-membered ring. This process is indicative of the complex synthetic pathways that can be utilized for similar compounds (Adhami et al., 2012).
Pyrimido[2,1-c][1,2,4]triazine Derivatives : Another study focused on the synthesis and functionalization of 8-Methyl-2H-pyrimido[2,1-c][1,2,4]triazine-3,6(1H,4H)-dione. This work showcases how derivatives are formed through cyclization and reaction with primary and secondary amines, leading to S-alkyl derivatives, indicating the flexibility in functionalizing pyrimidine-based frameworks (Jakubkienė et al., 2012).
Applications in Biological Systems
Antimicrobial and Molluscicidal Activities : Benzimidazole derivatives, including those related to the compound , have been synthesized and tested for antimicrobial and molluscicidal activities. This illustrates the potential biological applications of similarly structured compounds in addressing microbial infections and controlling mollusc populations (Nofal et al., 2002).
Histone Deacetylase Inhibition : A compound designed for selective inhibition of histone deacetylases (HDACs) was synthesized, highlighting the therapeutic potential of similar molecules in cancer treatment through modulation of gene expression (Zhou et al., 2008).
properties
IUPAC Name |
N-[4-acetamido-2-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4S2/c1-10-8-30-18(20-10)22-13(27)9-31-19-24-15(21-11(2)26)14(17(29)25-19)23-16(28)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,23,28)(H,20,22,27)(H2,21,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLYMNNBTZANMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide |
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